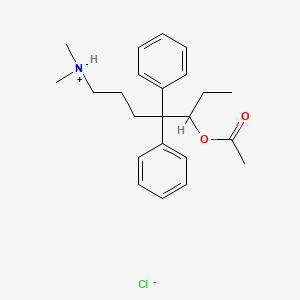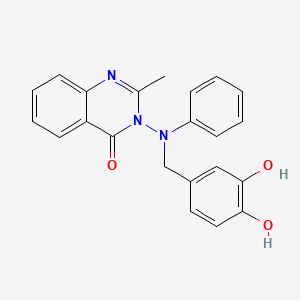
4(3H)-Quinazolinone, 3-(N-(3,4-dihydroxybenzyl)-N-phenylamino)-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(3H)-Quinazolinone, 3-(N-(3,4-dihydroxybenzyl)-N-phenylamino)-2-methyl- is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a 3,4-dihydroxybenzyl and a phenylamino group. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(N-(3,4-dihydroxybenzyl)-N-phenylamino)-2-methyl- typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone to form the quinazolinone core. The subsequent introduction of the 3,4-dihydroxybenzyl and phenylamino groups can be achieved through nucleophilic substitution reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, which allow for precise control over reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
4(3H)-Quinazolinone, 3-(N-(3,4-dihydroxybenzyl)-N-phenylamino)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding hydroquinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles such as amines or thiols in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives, each with distinct chemical and biological properties.
科学的研究の応用
4(3H)-Quinazolinone, 3-(N-(3,4-dihydroxybenzyl)-N-phenylamino)-2-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or activator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The 3,4-dihydroxybenzyl group can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity. The phenylamino group may also contribute to the compound’s activity by stabilizing the interaction with the target protein. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
4(3H)-Quinazolinone, 2-methyl-: Lacks the 3,4-dihydroxybenzyl and phenylamino groups, resulting in different chemical and biological properties.
3,4-Dihydroxybenzonitrile: Shares the 3,4-dihydroxybenzyl group but has a different core structure.
Phenylamino derivatives: Compounds with similar phenylamino groups but different core structures.
Uniqueness
The uniqueness of 4(3H)-Quinazolinone, 3-(N-(3,4-dihydroxybenzyl)-N-phenylamino)-2-methyl- lies in its combination of functional groups, which imparts a distinct set of chemical and biological properties. This makes it a valuable compound for various research applications, offering potential advantages over similar compounds in terms of activity and specificity.
特性
CAS番号 |
71476-90-9 |
|---|---|
分子式 |
C22H19N3O3 |
分子量 |
373.4 g/mol |
IUPAC名 |
3-[N-[(3,4-dihydroxyphenyl)methyl]anilino]-2-methylquinazolin-4-one |
InChI |
InChI=1S/C22H19N3O3/c1-15-23-19-10-6-5-9-18(19)22(28)25(15)24(17-7-3-2-4-8-17)14-16-11-12-20(26)21(27)13-16/h2-13,26-27H,14H2,1H3 |
InChIキー |
ZYJICCNNKICDJJ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC=C2C(=O)N1N(CC3=CC(=C(C=C3)O)O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



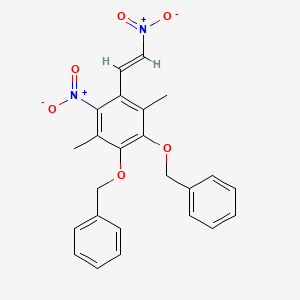
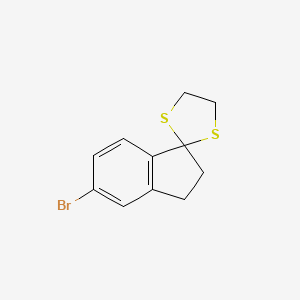
![1,1'-(Phenylphosphorothioyl)bis[4-(3-chlorophenyl)piperazine]](/img/structure/B13778685.png)
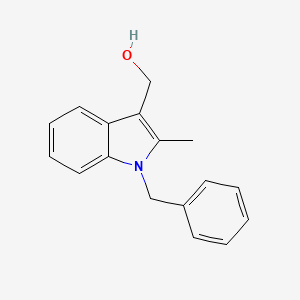
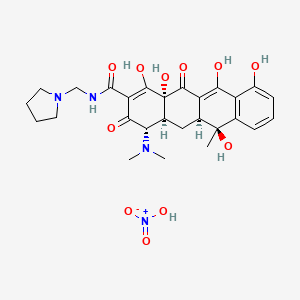



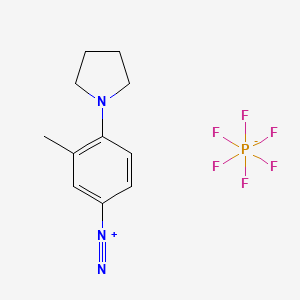

![7-Methoxy-5,12-diphenyl-3,8,11,13-tetraoxa-5-azatricyclo[7.4.0.02,6]tridecane-4-thione](/img/structure/B13778733.png)
